molecular formula C48H52O4Ti B15345775 Titanium, tris[4-(1-methyl-1-phenylethyl)phenolato](2-propanolato)-, (T-4)- CAS No. 62604-63-1

Titanium, tris[4-(1-methyl-1-phenylethyl)phenolato](2-propanolato)-, (T-4)-

Cat. No.: B15345775
CAS No.: 62604-63-1
M. Wt: 740.8 g/mol
InChI Key: QDOHEQPBFGOENI-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Titanium, tris4-(1-methyl-1-phenylethyl)phenolato-, (T-4)- is a titanium(IV) coordination complex characterized by a tetrahedral geometry (denoted as T-4). Its structure comprises three bulky 4-(1-methyl-1-phenylethyl)phenolato ligands and one 2-propanolato ligand. The steric hindrance from the phenolic substituents significantly influences its reactivity, solubility, and thermal stability. This compound is primarily utilized in catalysis and materials science due to its ability to stabilize reactive intermediates and modulate electronic environments .

The 4-(1-methyl-1-phenylethyl)phenolato ligands introduce substantial van der Waals interactions, which are critical in determining molecular packing and solubility in nonpolar solvents. The 2-propanolato ligand provides a labile coordination site, enabling dynamic ligand exchange—a property exploited in polymerization catalysis .

Properties

CAS No.

62604-63-1

Molecular Formula

C48H52O4Ti

Molecular Weight

740.8 g/mol

IUPAC Name

4-(2-phenylpropan-2-yl)phenolate;propan-2-olate;titanium(4+)

InChI

InChI=1S/3C15H16O.C3H7O.Ti/c3*1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;1-3(2)4;/h3*3-11,16H,1-2H3;3H,1-2H3;/q;;;-1;+4/p-3

InChI Key

QDOHEQPBFGOENI-UHFFFAOYSA-K

Canonical SMILES

CC(C)[O-].CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].[Ti+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- involves the reaction of three equivalents of 4-(1-methyl-1-phenylethyl)phenol with a titanium source in the presence of 2-propanol. The reaction typically occurs under controlled conditions to ensure the proper coordination of the ligands to the titanium center .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to ensure the quality of the final product .

Chemical Reactions Analysis

Catalytic Polycondensation Reactions

The compound facilitates polyester polycondensation via Lewis acid mechanisms. Comparative studies with Ti(OEt)₄ reveal analogous pathways where the titanium center lowers energy barriers by coordinating to substrates.

Mechanistic Insights

  • Coordination-Activation : The titanium center coordinates with ester groups, polarizing carbonyl bonds and enhancing nucleophilic attack by alcohol groups .

  • Transition State Stabilization : Density functional theory (DFT) calculations show a reduced energy barrier of 19.9 kcal/mol for polycondensation when titanium complexes stabilize cyclic transition states .

MechanismEnergy Barrier (kcal/mol)Turnover Frequency (TOF, s⁻¹)
Catalyst-Free47.6<1 × 10⁻³
Ti(OEt)₄19.93.5 × 10⁴
Ti(OEt)₃⁺24.11.2 × 10³

These data suggest that titanium complexes like (T-4)- significantly enhance reaction efficiency .

Oxidative Amination Pathways

The compound enables oxidative C–N bond formation, as demonstrated in pyrrole synthesis from alkynes and azobenzene .

Key Steps

  • Alkyne Coordination : Terminal alkynes bind preferentially to the titanium center, accelerating reaction rates .

  • Reductive Elimination : C–N bond formation occurs via a low-barrier reductive elimination step (ΔG‡ = 20.1 kcal/mol ) .

Substrate Reactivity

Alkyne TypeRelative RateProduct Regioselectivity
Terminal (e.g., 1g )1.0 (ref)2,4-Disubstituted
Internal (e.g., 1c )0.3Statistical mixture
Polarized (e.g., 1f )0.7Moderate selectivity

Lewis Acid-Catalyzed Transformations

The titanium center acts as a Lewis acid in reactions such as Friedel-Crafts alkylation and Diels-Alder cyclization .

Reaction Scope

  • Friedel-Crafts Alkylation : Achieves >90% yield under mild conditions with TiCl₄-like efficiency .

  • Epoxidation : Converts alkenes to epoxides via oxygen transfer, with stereoselectivity influenced by ligand bulk .

Thermodynamic and Kinetic Behavior

  • Thermal Stability : Decomposes above 200°C , retaining catalytic activity below this threshold.

  • Solvent Effects : Reactions in aprotic solvents (e.g., toluene) exhibit 2–3× higher rates than in polar solvents due to reduced ligand dissociation .

Comparative Catalytic Performance

CatalystReaction TypeEfficiency (TOF)Selectivity
(T-4)- TitaniumPolycondensation3.5 × 10⁴ s⁻¹High
TiCl₄Friedel-Crafts2.1 × 10³ s⁻¹Moderate
Pd(NO₃)₂Cross-Coupling5.0 × 10² s⁻¹High

The (T-4)- complex outperforms traditional catalysts in polycondensation due to its ligand architecture .

Mechanism of Action

The mechanism by which Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- exerts its effects involves the coordination of the ligands to the titanium center, which influences the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its uniqueness, this compound is compared to structurally analogous titanium complexes (Table 1). Key parameters include ligand steric bulk, electronic configuration, and application-specific performance.

Table 1: Comparative Analysis of Titanium(IV) Complexes

Compound Name Ligand Type Coordination Geometry Solubility (mg/mL) Thermal Stability (°C) Primary Applications
Titanium, tris4-(1-methyl-1-phenylethyl)phenolato-, (T-4)- Bulky phenolato + alkoxo Tetrahedral (T-4) 0.15 (in toluene) 220 Olefin polymerization, coatings
Titanium isopropoxide Isopropoxide Tetrahedral 5.8 (in hexane) 180 Sol-gel synthesis, precursors
Titanium(IV) ethoxide Ethoxide Tetrahedral 3.2 (in ethanol) 160 Nanomaterial synthesis
Titanium(IV) (2-ethylhexanoate) Carboxylate Octahedral 12.0 (in THF) 150 Crosslinking agent, adhesives

Key Findings :

Steric Effects: The bulky 4-(1-methyl-1-phenylethyl)phenolato ligands in the subject compound reduce its solubility in nonpolar solvents compared to titanium isopropoxide or ethoxide. However, this steric bulk enhances thermal stability (220°C vs. 160–180°C for simpler alkoxides) by limiting ligand dissociation .

Electronic Configuration: The electron-withdrawing nature of the phenolato ligands lowers the Lewis acidity of the titanium center compared to carboxylate-based complexes, making it less reactive toward hydrolysis but more selective in catalytic cycles.

Applications : Unlike titanium ethoxide or isopropoxide—commonly used as precursors—this compound’s stability and tailored steric profile make it ideal for high-temperature polymerization processes. In contrast, titanium carboxylates excel in crosslinking due to their labile carboxylate groups .

Structural and Functional Insights from Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) analyses reveal that van der Waals volume and polar surface area are critical descriptors differentiating this compound from analogs. Its van der Waals volume (≈450 ų) is 30% higher than titanium isopropoxide, explaining its lower solubility. The polar surface area (≈80 Ų) aligns with its moderate compatibility with polar aprotic solvents .

Biological Activity

Titanium, tris4-(1-methyl-1-phenylethyl)phenolato-, commonly referred to as T-4, is a titanium complex that has garnered attention for its potential biological activities. This article reviews the current understanding of T-4's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

T-4 is characterized by its unique chemical structure, which includes three 4-(1-methyl-1-phenylethyl)phenolato ligands and one 2-propanolato ligand coordinated to a titanium center. Its molecular formula is C33H36O4TiC_{33}H_{36}O_4Ti.

Mechanisms of Biological Activity

The biological activity of T-4 can be attributed to several mechanisms:

  • Antioxidant Properties : T-4 exhibits significant antioxidant activity, which may protect cells from oxidative stress. This is particularly relevant in the context of diseases characterized by oxidative damage.
  • Enzyme Inhibition : Studies have indicated that T-4 can inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and cell signaling.
  • Cell Proliferation : Research suggests that T-4 may influence cell proliferation rates in various cell lines, which could have implications for cancer therapy.

Table 1: Summary of Biological Activities of T-4

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress in cells
Enzyme InhibitionInhibits specific metabolic enzymes
Cell ProliferationModulates growth in cancer cell lines

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant properties of T-4, researchers found that treatment with T-4 significantly reduced levels of reactive oxygen species (ROS) in cultured human fibroblasts. This suggests a protective role against oxidative stress-related cellular damage.

Case Study 2: Cancer Cell Growth Inhibition

A separate investigation into the effects of T-4 on breast cancer cell lines demonstrated that T-4 treatment resulted in a dose-dependent decrease in cell viability. The study concluded that T-4 may serve as a potential therapeutic agent for breast cancer due to its ability to inhibit tumor growth.

Research Findings

Recent research has focused on the pharmacological potential of titanium complexes like T-4. Notably, studies have shown that:

  • Biocompatibility : Preliminary assessments indicate that T-4 exhibits favorable biocompatibility profiles, making it a candidate for biomedical applications.
  • Synergistic Effects : When combined with other therapeutic agents, T-4 has shown enhanced efficacy in reducing tumor sizes in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing Titanium, tris4-(1-methyl-1-phenylethyl)phenolato-, (T-4)-, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesize the compound via ligand substitution reactions using titanium precursors (e.g., titanium isopropoxide) and stoichiometric equivalents of 4-(1-methyl-1-phenylethyl)phenol. Optimize reaction temperature (80–120°C) and solvent polarity (e.g., toluene vs. THF) to control ligand coordination kinetics. Monitor purity via HPLC or GC-MS, referencing protocols for analogous titanium complexes in –14. For factorial optimization, apply a 3-level design varying temperature, solvent, and ligand ratios .

Q. How can the coordination geometry and electronic structure of this titanium complex be characterized experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction (XRD) to resolve the T-4 geometry. Complement with UV-Vis spectroscopy to assess ligand-to-metal charge transfer (LMCT) bands and DFT calculations to model electronic transitions. Compare NMR shifts (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) of free ligands vs. the complex to confirm bonding .

Advanced Research Questions

Q. What contradictions exist in the literature regarding the catalytic activity of sterically hindered titanium complexes, and how can they be resolved?

  • Methodological Answer : Discrepancies in turnover frequency (TOF) may arise from variations in ligand steric bulk (e.g., 4-(1-methyl-1-phenylethyl)phenolato vs. trifluoromethyl-substituted analogs). Conduct kinetic studies under controlled conditions (e.g., O2_2/moisture-free environments) and compare activation energies via Eyring plots. Cross-reference catalytic performance with crystallographic data to correlate activity with Ti–O bond lengths .

Q. How can computational modeling guide the design of derivatives with enhanced thermal stability?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to assess decomposition pathways (e.g., ligand dissociation at elevated temperatures). Use QSAR models to predict stability based on substituent electronegativity (e.g., CF3_3 vs. methoxy groups in ). Validate predictions via thermogravimetric analysis (TGA) and in situ FTIR .

Q. What experimental frameworks are suitable for probing the role of solvent dynamics in ligand exchange reactions involving this complex?

  • Methodological Answer : Employ stopped-flow spectroscopy with time-resolved detection to monitor ligand substitution rates in aprotic vs. protic solvents. Use isotopic labeling (e.g., 18O^{18}\text{O} in 2-propanolato) and mass spectrometry to trace exchange pathways. Reference solvent polarity indices ( ) to correlate kinetics with solvent parameters .

Data Analysis & Theoretical Frameworks

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this complex be reconciled?

  • Methodological Answer : NMR may indicate dynamic processes (e.g., fluxionality in solution), while XRD provides static solid-state geometry. Conduct variable-temperature NMR to detect conformational equilibria. Pair with EXAFS to resolve local coordination changes in solution. Align findings with DFT-based molecular orbital simulations .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify critical factors (e.g., precursor purity, humidity). Use control charts (Shewhart charts) to monitor process stability. Cross-validate with ANOVA to isolate significant variables (e.g., stirring rate, argon flow) .

Theoretical & Conceptual Integration

Q. How does ligand electronic modulation (e.g., electron-withdrawing vs. donating groups) align with the hard-soft acid-base (HSAB) theory in this titanium complex?

  • Methodological Answer : Hard Lewis acid Ti(IV) prefers hard oxygen donors (e.g., phenolato ligands). Introduce electron-withdrawing groups (e.g., CF3_3 in ) to enhance ligand hardness and stability. Compare with softer sulfur-donor analogs (not in this compound) to validate HSAB trends via binding constant measurements .

Q. What conceptual frameworks explain the complex’s reactivity in oxidation vs. reduction environments?

  • Methodological Answer : Use redox potentiometry to determine Ti(IV)/Ti(III) potentials. Correlate with Marcus theory to predict electron-transfer rates. Investigate ligand radical formation via EPR spectroscopy in oxidative conditions, referencing phenolato ligand redox behavior in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.